molecular formula C10H12N4O B11787114 3-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol

3-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol

Cat. No.: B11787114
M. Wt: 204.23 g/mol
InChI Key: KNMZJDKVONFTSX-UHFFFAOYSA-N
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Description

3-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol is a compound that features a phenol group attached to a triazole ring, which is further substituted with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxyacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate reagent, such as sodium nitrite, to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalytic methods and continuous flow reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products

Scientific Research Applications

3-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds, while the triazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of biological targets, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Aminoethyl)phenol
  • 1-(3-Hydroxyphenyl)-1H-1,2,4-triazole
  • 5-(1-Aminoethyl)-1H-1,2,4-triazole

Uniqueness

3-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol is unique due to the combination of its phenol and triazole functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

3-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C10H12N4O/c1-6(11)9-12-10(14-13-9)7-3-2-4-8(15)5-7/h2-6,15H,11H2,1H3,(H,12,13,14)

InChI Key

KNMZJDKVONFTSX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NN1)C2=CC(=CC=C2)O)N

Origin of Product

United States

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